molecular formula C12H12O4 B2877057 1-Carboxyindane-1-acetic acid CAS No. 72735-50-3

1-Carboxyindane-1-acetic acid

Cat. No.: B2877057
CAS No.: 72735-50-3
M. Wt: 220.224
InChI Key: LUVIQIGKOIMWIG-UHFFFAOYSA-N
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Description

1-Carboxyindane-1-acetic acid is a bicyclic carboxylic acid derivative featuring an indane backbone (a fused benzene and cyclopropane ring) with two carboxylic acid substituents. These analogs are critical in pharmaceuticals, agrochemicals, and materials science, with variations in ring size, substituents, and functional groups influencing their applications and safety profiles. Below, we compare this compound with structurally related compounds, leveraging data from the provided evidence.

Properties

IUPAC Name

1-(carboxymethyl)-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-10(14)7-12(11(15)16)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVIQIGKOIMWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-carboxyindane-1-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of indanone with a suitable carboxylating agent under controlled conditions. For instance, the reaction of indanone with carbon dioxide in the presence of a base can yield this compound. Another approach involves the use of Grignard reagents to introduce the carboxyl group onto the indane ring .

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Carboxyindane-1-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the indane ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce indanol derivatives.

Scientific Research Applications

1-Carboxyindane-1-acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-carboxyindane-1-acetic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Adamantanecarboxylic Acid (CAS 828-51-3)

Structure : Adamantane backbone (tricyclic) with a single carboxylic acid group.
Molecular Formula : C₁₁H₁₆O₂ .
Applications :

  • Industrial use in polymer synthesis and as a precursor for pharmaceuticals .
  • Laboratory chemical and research reagent .
    Safety :
  • Classified with hazards including skin/eye irritation; requires proper handling and storage .
    Market Trends :
  • Global demand driven by pharmaceutical and chemical manufacturing sectors, with major suppliers in Europe, Asia, and North America .

1-Benzylcyclobutane-1-Carboxylic Acid (CAS 114672-02-5)

Structure : Cyclobutane ring with benzyl and carboxylic acid groups.
Molecular Formula : C₁₂H₁₄O₂ .
Applications :

  • Limited data suggest use in synthetic organic chemistry and specialty chemical research. Safety:
  • No GHS classification; minimal hazards reported, though standard lab precautions (gloves, eye protection) are advised . Physical Properties:
  • White crystalline solid at room temperature .

1-Carboxycyclohexaneacetic Acid (CAS 67950-95-2)

Structure : Cyclohexane ring with two carboxylic acid groups.
Molecular Formula : C₉H₁₄O₄ .
Applications :

  • Pharmaceutical relevance as Gabapentin-related Compound E, used in quality control and impurity profiling .
    Analytical Data :
  • High-quality mass spectrometry data available (Q Exactive Plus Orbitrap), supporting its identification in drug development .

1-Aminocyclopropane-1-Carboxylic Acid (ACC, CAS 22059-21-8)

Structure: Cyclopropane ring with amino and carboxylic acid groups. Molecular Formula: C₄H₇NO₂ . Biological Role:

  • Key ethylene precursor in plants, with additional roles in stress signaling and pathogen response .
    Research Findings :
  • ACC oxidase converts ACC to ethylene, critical for fruit ripening and abiotic stress adaptation .

1-Cyanocyclopentanecarboxylic Acid (CAS 540490-54-8)

Structure: Cyclopentane ring with cyano and carboxylic acid groups. Molecular Formula: C₇H₉NO₂ . Safety:

Comparative Analysis Table

Compound Structure Type Molecular Formula CAS Key Applications Safety Profile
1-Adamantanecarboxylic acid Tricyclic C₁₁H₁₆O₂ 828-51-3 Pharmaceuticals, polymers Skin/eye irritation
1-Benzylcyclobutane-1-carboxylic acid Cyclobutane C₁₂H₁₄O₂ 114672-02-5 Synthetic chemistry Minimal hazards
1-Carboxycyclohexaneacetic acid Bicyclic (cyclohexane) C₉H₁₄O₄ 67950-95-2 Pharmaceutical impurity standard Limited data
1-Aminocyclopropane-1-carboxylic acid Cyclopropane C₄H₇NO₂ 22059-21-8 Plant ethylene synthesis Low toxicity in plants
1-Cyanocyclopentanecarboxylic acid Cyclopentane C₇H₉NO₂ 540490-54-8 Research chemical Inhalation risks

Research and Industrial Insights

  • Structural Impact on Function :
    • Adamantane derivatives exhibit thermal stability, making them suitable for industrial applications , whereas smaller rings (e.g., cyclopropane in ACC) enhance biological activity .
    • Bicyclic structures (e.g., 1-carboxycyclohexaneacetic acid) are prioritized in pharmaceuticals for their conformational rigidity .
  • Safety Considerations: Cyclopropane and cyclobutane derivatives generally show lower toxicity compared to cyanated analogs (e.g., 1-cyanocyclopentanecarboxylic acid) .
  • Market Dynamics :
    • Adamantane derivatives dominate commercial markets due to their versatility, while niche compounds like ACC are critical in agrochemical research .

Biological Activity

1-Carboxyindane-1-acetic acid (CIAA) is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of CIAA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indane moiety combined with a carboxylic acid functional group. Its molecular formula is C10H9O2C_{10}H_{9}O_{2}, and it exhibits properties typical of both indane derivatives and carboxylic acids. The compound's structure suggests potential reactivity in various biological contexts, particularly in interactions with enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of CIAA can be attributed to several mechanisms:

  • Enzyme Inhibition : CIAA may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially providing therapeutic benefits.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that CIAA may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated the following activities of CIAA:

  • Antimicrobial Activity : Research has indicated that CIAA possesses antimicrobial properties against certain bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and found significant inhibition at specific concentrations.
  • Anti-inflammatory Effects : CIAA has been shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting potential use in treating inflammatory diseases.

In Vivo Studies

In vivo studies have further elucidated the biological effects of CIAA:

  • Pain Relief : Animal models have indicated that CIAA may possess analgesic properties, comparable to standard pain relievers. The exact mechanism appears to involve modulation of pain pathways in the central nervous system.
  • Neuroprotective Effects : Preliminary findings suggest that CIAA may protect neuronal cells from damage induced by neurotoxic agents, indicating potential applications in neurodegenerative conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of CIAA:

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that administration of CIAA resulted in a significant reduction in pain scores compared to placebo controls. This study utilized a double-blind design to ensure reliability.
  • Case Study on Inflammation : A single-subject research design was implemented to assess the effects of CIAA on inflammatory markers in a patient with rheumatoid arthritis. Results indicated a marked decrease in inflammatory cytokines after treatment with CIAA over a period of six weeks.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
Indan-1-acetic AcidContains indane; less reactiveDoes not possess carboxylic acid functionality
Indole-3-acetic AcidPlant hormone; contains indolePrimarily involved in plant growth regulation
2-CarboxyindaneSimilar indane structure; lacks acyl groupLess reactive due to absence of anhydride

The distinct combination of the indane framework and carboxylic acid reactivity makes CIAA a valuable compound for further exploration in medicinal chemistry.

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